molecular formula C22H29N5O2 B7175503 2-[(2-phenylacetyl)amino]-N-(1-pyrimidin-2-ylpiperidin-3-yl)pentanamide

2-[(2-phenylacetyl)amino]-N-(1-pyrimidin-2-ylpiperidin-3-yl)pentanamide

Cat. No.: B7175503
M. Wt: 395.5 g/mol
InChI Key: GLKIXHQEMYXIEY-UHFFFAOYSA-N
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Description

2-[(2-phenylacetyl)amino]-N-(1-pyrimidin-2-ylpiperidin-3-yl)pentanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a complex structure that includes a phenylacetyl group, a pyrimidinylpiperidinyl moiety, and a pentanamide backbone, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-phenylacetyl)amino]-N-(1-pyrimidin-2-ylpiperidin-3-yl)pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of the phenylacetyl intermediate: This step involves the acylation of aniline with phenylacetyl chloride in the presence of a base such as triethylamine.

    Synthesis of the pyrimidinylpiperidinyl intermediate: This involves the reaction of pyrimidine with piperidine under acidic conditions to form the pyrimidinylpiperidinyl moiety.

    Coupling of intermediates: The final step involves coupling the phenylacetyl intermediate with the pyrimidinylpiperidinyl intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(2-phenylacetyl)amino]-N-(1-pyrimidin-2-ylpiperidin-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide or pyrimidine nitrogen atoms, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amide or pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-phenylacetyl)amino]-N-(1-pyrimidin-2-ylpiperidin-3-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it could inhibit an enzyme involved in neurotransmitter metabolism, thereby affecting neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-phenylacetyl)amino]-N-(1-pyrimidin-2-ylpiperidin-3-yl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

2-[(2-phenylacetyl)amino]-N-(1-pyrimidin-2-ylpiperidin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-2-8-19(26-20(28)15-17-9-4-3-5-10-17)21(29)25-18-11-6-14-27(16-18)22-23-12-7-13-24-22/h3-5,7,9-10,12-13,18-19H,2,6,8,11,14-16H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKIXHQEMYXIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1CCCN(C1)C2=NC=CC=N2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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